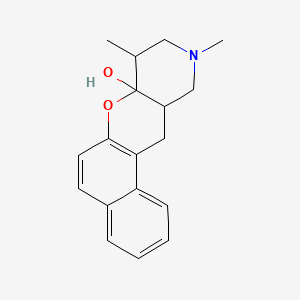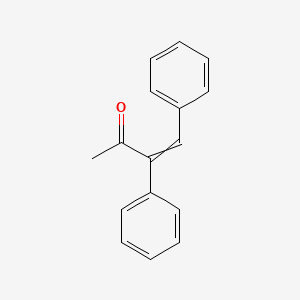
3,4-Diphenylbut-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3,4-Diphenylbut-3-en-2-one involves the Grignard reaction. This reaction is a classic method of carbon-carbon bond formation. In this process, ethyl acetoacetate is first converted to a cyclic ketal using ethylene glycol and p-toluenesulfonic acid. The protected compound then undergoes a Grignard reaction with phenylmagnesium bromide, resulting in the formation of a tertiary alcohol. Finally, the protecting group is removed under acidic conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and the use of protecting groups, as described in the Grignard reaction, are likely to be employed on a larger scale with appropriate modifications to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Diphenylbut-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to the corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted enones or other derivatives.
Applications De Recherche Scientifique
3,4-Diphenylbut-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the context of its ability to interact with biological targets.
Mécanisme D'action
The mechanism by which 3,4-Diphenylbut-3-en-2-one exerts its effects involves its ability to participate in various chemical reactions. The compound’s enone structure allows it to act as an electrophile, making it reactive towards nucleophiles. This reactivity is central to its interactions with biological molecules and its potential therapeutic effects. The molecular targets and pathways involved depend on the specific context of its use, such as enzyme inhibition or receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenyl-3-buten-2-one: Another enone with a similar structure but different substitution pattern.
Benzophenone: A related compound with two phenyl groups attached to a carbonyl group, but lacking the enone structure.
Uniqueness
3,4-Diphenylbut-3-en-2-one is unique due to its specific substitution pattern and the presence of both phenyl groups and an enone structure. This combination of features gives it distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
1722-69-6 |
|---|---|
Formule moléculaire |
C16H14O |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
3,4-diphenylbut-3-en-2-one |
InChI |
InChI=1S/C16H14O/c1-13(17)16(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-12H,1H3 |
Clé InChI |
PXTNHINUEHWZIX-UHFFFAOYSA-N |
SMILES isomérique |
CC(=O)/C(=C\C1=CC=CC=C1)/C2=CC=CC=C2 |
SMILES canonique |
CC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


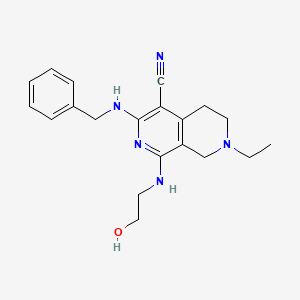
![9-Benzyl-9h-[1,2,4]triazolo[3,4-i]purine](/img/structure/B14165439.png)
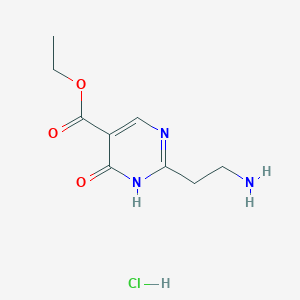
methyl]cyclopentanol](/img/structure/B14165457.png)
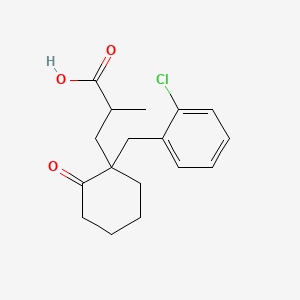
![2-[Amino(benzyl)amino]acetic acid](/img/structure/B14165466.png)
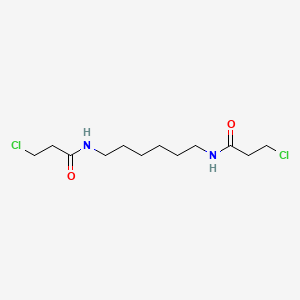
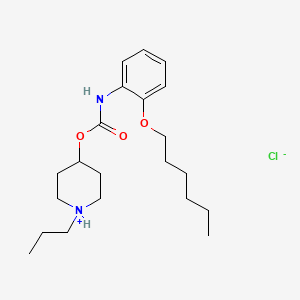
![methyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B14165495.png)

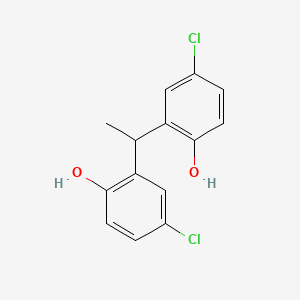

![4-methyl-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14165524.png)
